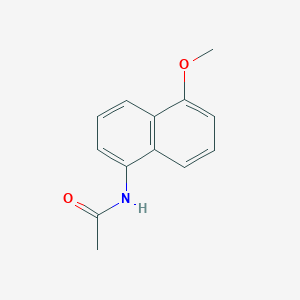

n-(5-Methoxynaphthalen-1-yl)acetamide

Description

Properties

CAS No. |

51687-73-1 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-(5-methoxynaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C13H13NO2/c1-9(15)14-12-7-3-6-11-10(12)5-4-8-13(11)16-2/h3-8H,1-2H3,(H,14,15) |

InChI Key |

KJAFQMLHZYGPHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

N-(5-Hydroxynaphthalen-1-yl)acetamide (CAS 22302-65-4)

- Structure : Hydroxyl (-OH) at position 5 instead of methoxy.

- Properties : Reduced lipophilicity (logP ~2.8) due to the polar -OH group, which facilitates hydrogen bonding but limits bioavailability .

- Applications : Often used as an intermediate in organic synthesis .

Agomelatine (N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide)

- Structure : Methoxy at position 7 and an ethyl linker between the naphthalene and acetamide.

- Properties : Demonstrated antidepressant activity via melatonin receptor agonism and 5-HT₂C antagonism. The ethyl linker and methoxy position enhance CNS penetration .

- Applications : Clinically used for major depressive disorder (25 mg/day) with fewer side effects than SSRIs .

N-(5-Ethoxy-1-naphthalenyl)acetamide

- Structure : Ethoxy (-OCH₂CH₃) at position 5.

- The bulkier ethoxy group may reduce solubility in polar solvents .

N-(7-Hydroxy-1-naphthalenyl)acetamide (CAS 6470-18-4)

Physicochemical Data

| Property | N-(5-Methoxy) | N-(5-Hydroxy) | Agomelatine | N-(5-Ethoxy) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 215.25 | 201.23 | 243.29 | 229.28 |

| logP | ~2.9 | ~2.8 | ~3.1 | ~3.5 |

| Solubility | Moderate in DMSO | High in water | Low in water | Low in water |

Preparation Methods

Direct Acetylation of 5-Methoxynaphthalen-1-amine

Synthesis of 5-Methoxynaphthalen-1-amine

The amine precursor is synthesized through nitro group reduction or Buchwald-Hartwig amination :

- Nitration : 1-Methoxynaphthalene undergoes nitration at position 5 using mixed acids (HNO₃/H₂SO₄), yielding 5-nitro-1-methoxynaphthalene.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction converts the nitro group to an amine. Iron reduction in HCl/ethanol achieves 85–90% yield.

Acetylation Reaction

The amine reacts with acetylating agents under controlled conditions:

- Acetic anhydride : In toluene or THF, 5-methoxynaphthalen-1-amine reacts with acetic anhydride (1.2 eq) at 40–60°C for 3–5 hours. Triethylamine or DMAP catalyzes the reaction, achieving 80–85% yield.

- Acetyl chloride : Requires colder conditions (0–10°C) to minimize side reactions. Yields are comparable but necessitate rigorous moisture control.

Table 1: Acetylation Conditions and Outcomes

| Acetylating Agent | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Acetic anhydride | Toluene | Triethylamine | 40°C | 82% | |

| Acetyl chloride | Dichloromethane | DMAP | 0°C | 78% |

Multi-Step Functionalization from Naphthalene Derivatives

Methoxylation and Alkylation

- Methoxylation : Direct methoxy group introduction at position 5 is challenging due to regioselectivity. Directed ortho-metalation (DoM) using n-BuLi and trimethylborate enables selective methoxylation.

- Friedel-Crafts Acylation : 5-Methoxynaphthalene reacts with acetyl chloride/AlCl₃ to form 1-acetyl-5-methoxynaphthalene, followed by hydrolysis to the carboxylic acid.

Reductive Amination Pathway

- Ketone Intermediate : 1-Acetyl-5-methoxynaphthalene is reduced to 1-(5-methoxynaphthalen-1-yl)ethanol using NaBH₄/BF₃·Et₂O.

- Mesylation and Displacement : The alcohol is converted to a mesylate (MsCl, NEt₃), then displaced by ammonia or azide, followed by reduction to the amine.

Table 2: Key Steps in Reductive Amination

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Reduction | NaBH₄, BF₃·Et₂O | THF, 50°C, 4h | 95% | |

| Mesylation | MsCl, NEt₃ | DCM, 0°C, 1h | 88% | |

| Ammonia Displacement | NH₃ (aq) | DMSO, 50°C, 3h | 75% |

Industrial-Scale Optimization

Solvent and Catalyst Selection

Comparative Analysis of Methods

Yield and Scalability

- Direct Acetylation : Higher yields (80–85%) but requires pre-synthesized amine.

- Multi-Step Routes : Lower overall yields (60–70%) due to cumulative step inefficiencies but offer flexibility in intermediate modification.

Q & A

Q. Q1. What are the standard synthetic routes for N-(5-Methoxynaphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling a naphthalene derivative (e.g., 5-methoxynaphthalen-1-amine) with acetyl chloride or acetic anhydride under reflux. Key parameters include:

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 5-Methoxynaphthalen-1-amine + AcCl, THF, 80°C, 6h | 75–85 | |

| 2 | Purification via column chromatography (SiO₂, hexane/EtOAc) | 90+ purity |

Q. Q2. How is the compound characterized structurally, and what spectral data are critical for validation?

Answer: Essential techniques include:

Q. Q3. What preliminary biological assays are recommended to screen its bioactivity?

Answer:

- Enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

Answer: SAR strategies include:

- Substituent modification : Replace methoxy with halogens (e.g., Cl, Br) to alter electron density and binding affinity .

- Scaffold hybridization : Fuse with heterocycles (e.g., imidazole, oxadiazole) to improve pharmacokinetics .

- Stereochemical analysis : Introduce chiral centers and evaluate enantiomer-specific activity .

Q. Data-Driven Example :

| Derivative | Modification | IC₅₀ (μM) against Target Enzyme |

|---|---|---|

| Parent | None | 50.2 ± 3.1 |

| Chloro-substituted | OCH₃ → Cl | 18.7 ± 1.5 |

| Imidazole hybrid | Added imidazole ring | 9.4 ± 0.8 |

Q. Q5. What computational methods are effective in predicting target interactions and resolving contradictory experimental data?

Answer:

- Molecular docking : Use AutoDock Vina to model binding with receptors (e.g., COX-2, EGFR) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Corrogate bioactivity data with electronic descriptors (e.g., logP, HOMO/LUMO) .

Case Study : Contradictory cytotoxicity data (e.g., high activity in one cell line but low in another) may arise from differential membrane permeability. Validate via permeability assays (e.g., Caco-2 monolayer) .

Q. Q6. How can metabolic stability and degradation pathways be analyzed to inform drug design?

Answer:

Q. Key Findings :

| Condition | Half-life (t₁/₂) | Major Metabolite |

|---|---|---|

| pH 7.4 buffer | 24 h | 5-Methoxynaphthalen-1-amine |

| Rat liver microsomes | 2.5 h | N-deacetylated product |

Methodological Considerations

Q. Q7. What analytical techniques resolve discrepancies in purity assessments during synthesis?

Answer:

- HPLC-DAD : Quantify impurities >0.1% using C18 columns and gradient elution .

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. Q8. How should researchers address batch-to-batch variability in biological activity?

Answer:

- Standardize synthesis : Strictly control reaction time, temperature, and purification .

- Bioactivity normalization : Express data as % inhibition relative to a positive control (e.g., doxorubicin) .

Data Contradiction Analysis

Q. Q9. How to interpret conflicting results in enzyme inhibition studies across literature?

Answer:

Q. Resolution Workflow :

Replicate experiments under standardized conditions.

Use orthogonal assays (e.g., SPR for binding affinity).

Cross-validate with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.